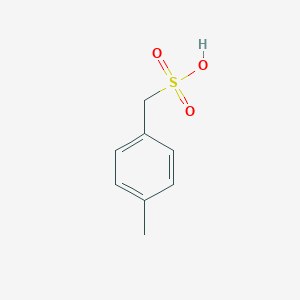

(4-methylphenyl)methanesulfonic Acid

Overview

Description

(4-Methylphenyl)methanesulfonic acid is a sulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 4-methylphenyl moiety. This compound combines the strong acidic properties of sulfonic acids with the hydrophobic aromatic ring system, making it valuable in organic synthesis, catalysis, and industrial applications. Its structure allows for versatile reactivity, particularly in acid-catalyzed reactions and as a stabilizing agent in polymer production .

Preparation Methods

Sulfonation of Toluene with Concentrated Sulfuric Acid

The most established method for synthesizing p-toluenesulfonic acid involves the electrophilic aromatic sulfonation of toluene using concentrated sulfuric acid. This reaction proceeds via the generation of the electrophilic HSO₃⁺ species, which attacks the para position of toluene due to the methyl group’s activating effect .

Reaction Mechanism and Equilibrium Dynamics

The sulfonation mechanism begins with the protonation of sulfuric acid to form H₃SO₄⁺, which dehydrates to produce SO₃. This sulfur trioxide acts as the electrophile, reacting with toluene to form a sigma complex. Subsequent deprotonation yields the sulfonic acid product. Notably, the reaction is reversible; water generated during the process can hydrolyze the product back to toluene and sulfuric acid. To shift the equilibrium toward PTSA formation, azeotropic distillation is employed to remove water continuously .

Industrial-Scale Protocol

A representative procedure involves:

-

Mixing toluene (50 mL) and concentrated sulfuric acid (10 mL) in a reflux apparatus equipped with a water separator .

-

Heating the mixture at 100–110°C for 15–30 minutes to facilitate azeotropic removal of water.

-

Cooling the reaction mixture and precipitating the sodium salt by adding a saturated NaCl solution .

-

Filtering and drying the product at 105–110°C to obtain crystalline p-toluenesulfonic acid sodium salt .

Key Advantages :

-

High regioselectivity (>95% para substitution) due to the methyl group’s directing effect.

-

Scalable to multi-kilogram batches with minimal byproducts .

Catalytic Sulfonation Using Heteropolyacid Catalysts

Recent advancements have explored heteropolyacids (HPAs) as catalysts to enhance reaction efficiency and reduce sulfuric acid consumption. For example, TiSiW₁₂O₄₀/SiO₂ and H₃PW₆Mo₆O₄₀ catalysts demonstrate improved activity in sulfonation reactions .

Optimized Conditions for HPAs

-

Catalyst Loading : 1–5 wt% relative to toluene.

-

Temperature : 80–100°C.

-

Solvent : Toluene or chlorinated solvents (e.g., dichloromethane).

-

Yield : Up to 94% with TiSiW₁₂O₄₀/SiO₂ under reflux conditions .

Regeneration and Reusability

HPAs can be regenerated via calcination at 300–400°C and reused for 5–7 cycles without significant activity loss, making this method economically viable for continuous production .

Alternative Methods: Sulfur Trioxide and Chlorosulfonic Acid

While less common, sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H) offer faster reaction kinetics compared to sulfuric acid.

Sulfur Trioxide Protocol

-

Conditions : SO₃ gas is bubbled through toluene at 0–5°C in a dichloromethane solvent.

-

Advantages : Near-quantitative yields within 1–2 hours .

-

Challenges : Requires stringent moisture control and specialized equipment .

Chlorosulfonic Acid Method

-

Procedure : Toluene reacts with ClSO₃H at 25–40°C , followed by hydrolysis to yield PTSA.

-

Yield : ~85–90%, with HCl gas as a byproduct requiring scrubbing .

Purification and Isolation Techniques

Crude p-toluenesulfonic acid is typically isolated as its sodium salt due to its high solubility in water.

Crystallization and Drying

-

Precipitation : Adding NaCl to the reaction mixture forces salt formation.

-

Drying : Vacuum drying at 60–80°C produces a white crystalline solid with >98% purity .

Solvent Recovery

Mother liquors from the crystallization step are concentrated and recycled, reducing waste and raw material costs by 20–30% .

Industrial Case Studies and Yield Optimization

Large-Scale Production Data

| Parameter | Value | Source |

|---|---|---|

| Batch Size | 500 kg toluene | |

| Reaction Time | 2–3 hours | |

| Sulfuric Acid Ratio | 1:1.2 (toluene:H₂SO₄) | |

| Yield | 89–92% |

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis:

(4-Methylphenyl)methanesulfonic acid serves as an effective Brønsted acid catalyst in various organic reactions, including:

- Esterification: It promotes the formation of esters from carboxylic acids and alcohols.

- Alkylation: It facilitates the alkylation of aromatic compounds, enhancing the synthesis of complex molecules.

2. Electrophilic Fluorination:

The compound is utilized in electrophilic fluorination reactions, where it acts as a source of fluorine, enabling the introduction of fluorine atoms into organic molecules. This application is particularly valuable in medicinal chemistry for developing fluorinated pharmaceuticals.

Industrial Applications

1. Electroplating:

this compound is employed in the electroplating industry as a safer alternative to traditional acids like fluoroboric acid. It is used for:

- Tin and Tin-Lead Soldering: Its solutions provide high-quality coatings essential for electronic components and food packaging.

2. Metal Recovery:

In extractive metallurgy, this compound plays a role in metal recovery processes, including lithium-ion battery recycling. Its ability to dissolve metal salts efficiently makes it suitable for circular hydrometallurgy applications.

Pharmaceutical Applications

Research indicates that this compound derivatives possess significant therapeutic potential:

- Antitumor Activity: Certain salts of this compound have been shown to inhibit tumor growth by targeting specific kinases involved in cancer proliferation, such as PDGF receptor kinase and c-kit receptor kinase .

- Treatment of Non-Malignant Disorders: The compound has potential applications in treating conditions like atherosclerosis and fibrosis due to its ability to modulate cellular processes related to growth factors .

Case Study 1: Electrochemical Applications

A study demonstrated that this compound-based electrolytes exhibit high electrochemical stability and conductivity. These properties make them ideal for use in redox flow batteries, providing an environmentally friendly alternative to conventional electrolytes .

Case Study 2: Antitumor Efficacy

Research on the methanesulfonic acid addition salt of specific compounds revealed its effectiveness against small cell lung cancer. In vitro studies indicated that this salt inhibited SCF receptor autophosphorylation, leading to reduced tumor cell proliferation .

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Esterification, Alkylation | Facilitates complex molecule formation |

| Electroplating | Tin and Tin-Lead Soldering | High-quality coatings for electronics |

| Metal Recovery | Lithium-ion Battery Recycling | Efficient metal dissolution |

| Pharmaceutical Research | Antitumor agents, Treatment for Fibrosis | Targets specific kinases for disease treatment |

Mechanism of Action

The mechanism of action of (4-methylphenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and functional group influences among (4-methylphenyl)methanesulfonic acid and related compounds:

Physicochemical Properties

Research Findings and Industrial Relevance

- Catalysis : this compound outperforms HCl in specific acid-catalyzed assays due to its stability under oxidative conditions, as demonstrated in lipid peroxidation studies .

- Material Science : Its steric profile makes it preferable to 4-tert-butylbenzenesulfonic acid in polymer stabilization, where bulkier groups disrupt crystallinity .

- Pharmaceutical Intermediates : Compared to N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide, it lacks direct antimicrobial activity but is critical in synthesizing sulfonamide drugs via functional group transformations .

Biological Activity

(4-Methylphenyl)methanesulfonic acid, also known as 4-methylbenzenesulfonic acid, is a sulfonic acid derivative that has garnered interest in various biological and chemical applications. This article delves into its biological activity, including its antimicrobial and anticancer properties, its role in drug formulation, and its potential mechanisms of action.

- Molecular Formula : C8H10O3S

- Molecular Weight : 190.23 g/mol

- Structure : Characterized by a methyl group attached to the phenyl ring and a methanesulfonic acid functional group.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of investigation include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The sulfonic acid group can interact with active sites of enzymes, leading to inhibition of their function. This is particularly relevant in the context of metabolic enzymes involved in cancer progression or microbial metabolism.

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

Research Findings and Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Mechanism Exploration :

- In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the specific cell line tested.

Data Table: Biological Activities Summary

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth at 50 µg/mL | |

| Anticancer | Human cancer cell lines | Dose-dependent viability reduction |

Applications in Pharmaceutical Development

This compound is also utilized in pharmaceutical formulations due to its properties as a catalyst and solvent:

- Catalyst Role : It facilitates esterification and acylation reactions during drug synthesis, enhancing the efficiency of producing active pharmaceutical ingredients (APIs).

- Formulation Aid : Its ability to stabilize active compounds makes it valuable in drug formulation processes.

Q & A

Q. How can methanesulfonic acid derivatives be optimized as catalysts in organic synthesis?

Basic Research Question

Methodological Answer:

To optimize catalytic efficiency, reaction parameters such as acid concentration, temperature, and solvent polarity must be systematically tested. For example, in the synthesis of pyrazol derivatives (e.g., 4,4'-(aryl methylene)-bis (1H-pyrazol-5-ol)s), methanesulfonic acid (MSA) at 8 mmol demonstrated high catalytic activity under solvent-free conditions at 80°C . Key steps include:

- Reagent Purity : Use ≥99% MSA to minimize side reactions.

- Temperature Control : Elevated temperatures (70–90°C) enhance reaction rates but may require reflux setups.

- Post-Reaction Neutralization : Neutralize residual acid with weak bases (e.g., NaHCO₃) to stabilize products.

Experimental Design Recommendations :

Control Reactions : Compare MSA with HCl/H₂SO₄ under identical conditions.

Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or NMR.

Computational Modeling : Use Gaussian or ORCA to predict transition states and activation barriers.

Q. What methodologies are used to study enzyme inhibition by (4-methylphenyl)methanesulfonic acid derivatives?

Advanced Research Question

Methodological Answer:

Derivatives like (methanesulfonyl-phenethyl-amino)-acetic acid are studied as enzyme inhibitors via:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).

- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to identify binding motifs .

- Molecular Dynamics (MD) Simulations : Analyze binding stability and conformational changes over 100-ns trajectories .

Case Study : In lipid peroxidation assays, MSA-based chromogenic reactions (λ = 586 nm) quantify MDA and hydroxyalkenals, but endogenous inhibitors in biological samples require validation via spike-recovery experiments .

Q. How are methanesulfonic acid derivatives applied in advanced material synthesis?

Advanced Research Question

Methodological Answer:

MSA derivatives serve as dopants or crosslinkers in nanocomposites. For example:

- Keggin-Type Nanocomposites : MSA anchors [ZnW₁₂O₄₀]⁶⁻ clusters on NiZn₂O₄ ceramics, enhancing conductivity (σ = 10⁻² S/cm) for energy storage .

- Nanosuspensions : MSA stabilizes drug particles (e.g., ophthalmic formulations) via sulfonic acid group interactions, reducing particle size to <200 nm .

Synthetic Protocol :

Sol-Gel Method : Mix MSA with metal precursors in ethanol.

Thermal Annealing : 400°C for 2 hrs to form crystalline phases.

Characterization : XRD for crystallinity, BET for surface area.

Properties

IUPAC Name |

(4-methylphenyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKAAZJZMQJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.